6-Deoxy-D-allose 6-Deoxy-D-allose
Brand Name: Vulcanchem
CAS No.: 4348-84-9
VCID: VC16560761
InChI: InChI=1S/C6H12O5/c1-3(8)5(10)6(11)4(9)2-7/h2-6,8-11H,1H3/t3-,4+,5-,6+/m1/s1
SMILES:
Molecular Formula: C6H12O5
Molecular Weight: 164.16 g/mol

6-Deoxy-D-allose

CAS No.: 4348-84-9

Cat. No.: VC16560761

Molecular Formula: C6H12O5

Molecular Weight: 164.16 g/mol

* For research use only. Not for human or veterinary use.

6-Deoxy-D-allose - 4348-84-9

Specification

CAS No. 4348-84-9
Molecular Formula C6H12O5
Molecular Weight 164.16 g/mol
IUPAC Name (2R,3R,4R,5R)-2,3,4,5-tetrahydroxyhexanal
Standard InChI InChI=1S/C6H12O5/c1-3(8)5(10)6(11)4(9)2-7/h2-6,8-11H,1H3/t3-,4+,5-,6+/m1/s1
Standard InChI Key PNNNRSAQSRJVSB-MOJAZDJTSA-N
Isomeric SMILES C[C@H]([C@H]([C@H]([C@H](C=O)O)O)O)O
Canonical SMILES CC(C(C(C(C=O)O)O)O)O

Introduction

Chemical Identity and Structural Properties

Molecular Characterization

6-Deoxy-D-allose (C6H12O5\text{C}_6\text{H}_{12}\text{O}_5) is a monosaccharide derivative of D-allose, distinguished by the replacement of the hydroxyl group at the 6th carbon with a hydrogen atom . Its IUPAC name, (2RR,3RR,4RR,5RR)-2,3,4,5-tetrahydroxyhexanal, reflects its stereochemistry, with hydroxyl groups in axial and equatorial configurations at carbons 2–5 . The compound’s exact mass is 164.16 g/mol, and its polar surface area (PSA) of 331.11 Ų indicates significant hydrophilicity .

Table 1: Comparative Properties of D-Allose and 6-Deoxy-D-allose

PropertyD-Allose6-Deoxy-D-allose
Molecular FormulaC6H12O6\text{C}_6\text{H}_{12}\text{O}_6C6H12O5\text{C}_6\text{H}_{12}\text{O}_5
Molecular Weight (g/mol)180.16164.16
Hydroxyl Groups65
CAS Number2595-97-34348-84-9, 5652-45-9

Stereochemical Features

The SMILES notation C[C@@H]([C@@H]([C@@H]([C@@H](C=O)O)O)O)O\text{C}[C@@H]([C@@H]([C@@H]([C@@H](C=O)O)O)O)O highlights the compound’s chiral centers at carbons 2–5, which are critical for its interactions with enzymes such as dTDP-4-keto-6-deoxyglucose reductase (GerK1) . Nuclear magnetic resonance (NMR) analyses confirm the axial configuration of the hydroxyl group at C3, a feature essential for substrate binding in biosynthetic pathways .

Biosynthesis and Enzymatic Regulation

Pathway in Macrolide Antibiotic Production

6-Deoxy-D-allose is synthesized as dTDP-6-deoxy-D-allose, an intermediate in the mycinose pathway of macrolide antibiotics like dihydrochalcomycin . The enzyme GerK1, a dTDP-4-keto-6-deoxyglucose reductase, catalyzes the NADPH-dependent reduction of dTDP-4-keto-6-deoxyglucose to dTDP-6-deoxy-D-allose . This reaction involves stereospecific hydride transfer to the 4-keto group, yielding the axial hydroxyl configuration at C3 .

Table 2: Enzymes in 6-Deoxy-D-allose Biosynthesis

EnzymeFunctionOrganism
GerK1Reduces 4-keto group to hydroxylStreptomyces sp. KCTC 0041BP
GerFEpimerizes C3 hydroxyl configurationEscherichia coli BL21

Role of Epimerases

GerF, a dTDP-4-keto-6-deoxyglucose 3-epimerase, collaborates with GerK1 to ensure proper stereochemistry . In vitro assays demonstrate that GerF converts dTDP-4-keto-6-deoxyglucose to a 3-epimer, which GerK1 subsequently reduces to dTDP-6-deoxy-D-allose . This partnership underscores the precision required in deoxysugar biosynthesis for antibiotic efficacy.

Biological Functions and Mechanisms

Contrast with D-Allose in Plant Defense

Unlike D-allose, which induces resistance in rice plants against Xanthomonas oryzae via hexokinase-mediated phosphorylation, 6-Deoxy-D-allose lacks bioactivity in this context . The absence of the C6 hydroxyl prevents phosphorylation to d-allose 6-phosphate (A6P), a metabolite required for activating NADPH oxidase and reactive oxygen species (ROS) production . Transgenic rice expressing E. coli AlsK (d-allose kinase) enhances A6P synthesis and sensitivity to D-allose, whereas 6-Deoxy-D-allose fails to elicit defense responses .

Role in Microbial Systems

In Streptomyces, dTDP-6-deoxy-D-allose is a precursor for mycinose, a sugar moiety critical for the antimicrobial activity of macrolides . The compound’s axial C3 hydroxyl group facilitates binding to glycosyltransferases, enabling attachment to aglycone scaffolds . Disruption of GerK1 abolishes mycinose production, highlighting the indispensability of 6-Deoxy-D-allose in antibiotic biosynthesis .

Applications and Research Directions

Pharmaceutical Relevance

As a biosynthetic intermediate, 6-Deoxy-D-allose is valuable for engineering novel antibiotics. Modifying its hydroxyl groups or incorporating it into hybrid glycosides could yield compounds with improved pharmacokinetics or reduced resistance .

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